1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine
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Overview
Description
1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a tetrazole ring and a cyclohexane ring
Preparation Methods
The synthesis of 1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-ethyl-6-methylphenyl hydrazine with sodium azide under acidic conditions.
Cyclohexane Ring Formation: The tetrazole intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the cyclohexane ring.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like halides.
Scientific Research Applications
1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate the activity of neurotransmitters in the brain, leading to its potential use in treating neurological disorders.
Comparison with Similar Compounds
1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE can be compared with similar compounds such as:
Metolachlor: A herbicide with a similar ethyl-methylphenyl structure but different functional groups.
Acetochlor: Another herbicide with a similar structure but different applications.
Alachlor: A compound with similar chemical properties but used in different industrial applications.
The uniqueness of 1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOHEXAN-1-AMINE lies in its combination of a tetrazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N5 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C17H25N5/c1-4-14-10-8-9-13(2)15(14)22-16(19-20-21-22)17(18-3)11-6-5-7-12-17/h8-10,18H,4-7,11-12H2,1-3H3 |
InChI Key |
IVJAZGMKAXLUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC)C |
Origin of Product |
United States |
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